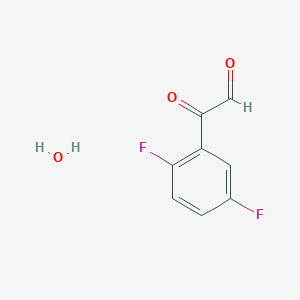

2,5-Difluorophenylglyoxal hydrate

Description

Historical Context of Fluorinated Glyoxal (B1671930) Chemistry

The study of glyoxal and its derivatives has a long history, with these compounds being recognized for their utility as versatile building blocks in organic synthesis. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govnih.gov Consequently, fluorinated glyoxals, including aryl glyoxal hydrates, have emerged as compounds of interest. These molecules possess two adjacent carbonyl groups, a feature that imparts unique reactivity, making them valuable in the synthesis of various heterocyclic compounds. nih.govrsc.org The hydrated form of aryl glyoxals is often the stable, isolable form of these reactive dicarbonyl species.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

Aryl glyoxals are key synthons in multicomponent reactions, enabling the efficient construction of complex molecular architectures, particularly oxygen-containing heterocycles. nih.govrsc.org The strategic placement of fluorine atoms on the aromatic ring can significantly influence the electronic properties and reactivity of the glyoxal moiety. This modulation is of high interest in the design of novel bioactive molecules. For instance, fluorinated heterocycles are prevalent in a wide range of pharmaceuticals due to the beneficial effects of fluorine on their biological activity. nih.gov While the 2,4-difluorophenyl isomer has been noted for its use in the synthesis of biologically active 1,2,4-triazine (B1199460) derivatives, specific applications for the 2,5-difluoro isomer are not well-documented in publicly available research. fishersci.selookchem.com

Scope and Research Objectives

The intended scope of this article was to provide a comprehensive overview of the research specifically focused on 2,5-Difluorophenylglyoxal hydrate (B1144303). The objective was to detail its synthesis, chemical and physical properties, and its applications in organic synthesis and medicinal chemistry, supported by detailed research findings and data. However, the current body of scientific literature does not provide sufficient specific information to fulfill these objectives for the 2,5-difluoro isomer. The available data is largely confined to its chemical formula, molecular weight, and CAS number.

Table 1: Chemical and Physical Properties of 2,5-Difluorophenylglyoxal Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₂O₃ | |

| Molecular Weight | 188.12800 g/mol | |

| Boiling Point | 224.7ºC at 760 mmHg | |

| Flash Point | 84.7ºC | |

| PSA | 43.37000 |

Further research is evidently needed to elucidate the specific characteristics and potential applications of this compound, distinguishing it from its more studied isomers and expanding the toolkit of fluorinated building blocks available to synthetic and medicinal chemists.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKFNALEOOACFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C=O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382542 | |

| Record name | 2,5-Difluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81593-28-4 | |

| Record name | 2,5-Difluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Difluorophenylglyoxal Hydrate

Established Synthetic Routes to 2,5-Difluorophenylglyoxal Hydrate (B1144303)

The most well-documented method for synthesizing 2,5-Difluorophenylglyoxal hydrate involves the oxidation of a corresponding acetophenone (B1666503) derivative.

A primary and established route to this compound is the oxidation of 2',5'-Difluoroacetophenone (B32684). This transformation specifically targets the α-methylene group of the ketone for conversion into a carbonyl group, yielding the desired 1,2-dicarbonyl structure. A classic and effective reagent for this type of oxidation is selenium dioxide (SeO₂). adichemistry.comyoutube.com The reaction, often referred to as the Riley oxidation, is a reliable method for the synthesis of α-dicarbonyl compounds from ketones with an adjacent methylene (B1212753) group. youtube.comwikipedia.org

The general mechanism involves the enol form of the ketone attacking the electrophilic selenium center of SeO₂. This is followed by a series of steps leading to the formation of a β-ketoseleninic acid intermediate, which ultimately eliminates elemental selenium (a red amorphous solid) and water to give the final glyoxal (B1671930) product. wikipedia.orgacs.org The product is isolated as the more stable hydrate form.

A typical procedure is outlined in the table below, based on literature precedents for this type of transformation.

| Step | Procedure | Reactants/Reagents | Product | Reference |

| 1 | Oxidation | 2',5'-Difluoroacetophenone, Selenium Dioxide | This compound |

Table 1: Established Synthetic Route for this compound.

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires consideration of process efficiency, safety, and cost. Key areas of development include continuous flow processes and advanced catalytic systems.

Continuous flow chemistry offers significant advantages for industrial synthesis, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation. patsnap.com A patent for the synthesis of the precursor 2,5-difluorobenzaldehyde (B1295323) describes a continuous oxidation process in a tubular reactor, highlighting the industrial interest in this technology for related compounds. patsnap.com Adopting a continuous flow setup for the oxidation of 2',5'-difluoroacetophenone could lead to higher throughput, consistent product quality, and a safer manufacturing process. patsnap.com

While the stoichiometric oxidation with selenium dioxide is effective, its use on a large scale presents challenges due to the toxicity of selenium compounds and the difficulty in removing the elemental selenium byproduct. thieme-connect.de Research has focused on developing catalytic systems that use SeO₂ in smaller amounts in conjunction with a terminal oxidant, such as tert-butyl hydroperoxide (TBHP). thieme-connect.denih.gov Furthermore, other metal-based catalytic systems are employed for related oxidative transformations. For instance, a patent for preparing 2,5-diformylfuran, another dicarbonyl compound, utilizes a vanadium catalyst. google.com Another patented process for the synthesis of a precursor, 2,5-difluorobenzaldehyde, uses a catalytic system of cobalt, molybdenum, and bromine with hydrogen peroxide as the oxidant. patsnap.com The development of an efficient, recyclable, and non-toxic catalyst for the direct oxidation to this compound remains a key goal for industrial application.

Considerations for Industrial-Scale Synthesis

Precursors and Intermediates in this compound Synthesis

The selection of the starting material is fundamental to the synthesis. The most direct precursor is 2',5'-Difluoroacetophenone, which is commercially available. sigmaaldrich.com An alternative conceptual precursor could be 2,5-Difluorobenzaldehyde, which would require oxidation of the aldehyde group; however, the oxidation of the corresponding acetophenone is more commonly described for producing aryl glyoxals. adichemistry.comgoogle.com

During the selenium dioxide oxidation, a key transient species is the β-ketoseleninic acid, which is formed en route to the final product. wikipedia.orgacs.org

| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2',5'-Difluoroacetophenone | Precursor | 1979-36-8 | C₈H₆F₂O | 156.13 |

| 2,5-Difluorobenzaldehyde | Potential Precursor | 2646-90-4 | C₇H₄F₂O | 142.10 |

| β-Ketoseleninic acid derivative | Intermediate | N/A | N/A | N/A |

Table 2: Key Precursors and Intermediates.

Chemical Reactivity and Mechanistic Investigations of 2,5 Difluorophenylglyoxal Hydrate

Fundamental Chemical Reactions of 2,5-Difluorophenylglyoxal Hydrate (B1144303)

The reactivity of 2,5-Difluorophenylglyoxal hydrate is characterized by the interplay between the aromatic difluorophenyl ring and the vicinal dicarbonyl functionality of the glyoxal (B1671930) group.

The glyoxal moiety of this compound is susceptible to oxidation. The aldehyde group is typically more readily oxidized than the ketone group. Mild oxidation can selectively convert the aldehyde to a carboxylic acid, yielding an α-keto acid. Stronger oxidizing conditions can lead to cleavage of the carbon-carbon bond between the carbonyl groups or oxidation of both, ultimately forming 2,5-difluorobenzoic acid. The specific product obtained depends on the nature of the oxidizing agent and the reaction conditions.

Table 1: Potential Oxidized Derivatives of 2,5-Difluorophenylglyoxal

| Oxidizing Agent Category | Potential Product Name | Chemical Formula | Notes |

|---|---|---|---|

| Mild Aldehyde Oxidant | 2-(2,5-difluorophenyl)-2-oxoethanoic acid | C₈H₃F₂O₃ | Oxidation of the aldehyde group to a carboxylic acid. |

The carbonyl groups of 2,5-Difluorophenylglyoxal are readily reduced by various reducing agents. The reaction can be controlled to achieve selective or complete reduction. For instance, mild reducing agents like sodium borohydride (B1222165) can selectively reduce the more reactive aldehyde group to a primary alcohol, yielding 2-(2,5-difluorophenyl)-1-hydroxy-2-oxoethane. The use of stronger reducing agents, such as lithium aluminum hydride, or adjusting stoichiometry can lead to the reduction of both the aldehyde and the ketone functionalities, resulting in the formation of 1-(2,5-difluorophenyl)ethane-1,2-diol.

Table 2: Potential Reduced Forms of 2,5-Difluorophenylglyoxal

| Reducing Agent | Potential Product Name | Chemical Formula | Notes |

|---|---|---|---|

| Selective (e.g., NaBH₄, controlled) | 2-(2,5-difluorophenyl)-1-hydroxy-2-oxoethane | C₈H₆F₂O₂ | Selective reduction of the aldehyde group. |

The presence of two strongly electronegative fluorine atoms and the electron-withdrawing glyoxal group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr). mdpi.com This reaction provides a pathway to replace one or both of the fluorine atoms with a variety of nucleophiles, such as amines, alkoxides, or thiolates.

The mechanism proceeds in two steps. First, the nucleophile attacks an electron-deficient carbon atom attached to a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, with stabilization provided by the electron-withdrawing glyoxal group and the remaining fluorine atom, particularly when they are in ortho or para positions to the site of attack. libretexts.org In the second step, the aromaticity is restored upon the elimination of a fluoride (B91410) ion, which is a good leaving group. libretexts.org

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product Type | Significance |

|---|---|---|

| Ammonia/Amines | Aminophenylglyoxal derivative | Forms new C-N bonds, useful in pharmaceutical synthesis. |

| Alkoxides (e.g., CH₃O⁻) | Alkoxyphenylglyoxal derivative | Forms ether linkages, modifying solubility and electronic properties. |

Hydration/Dehydration Equilibrium and Kinetics of this compound

In the presence of water, the aldehyde group of 2,5-Difluorophenylglyoxal exists in equilibrium with its hydrated form, a geminal diol. This reversible reaction is a characteristic feature of many aldehydes and ketones.

2,5-Difluorophenylglyoxal (anhydrous) ⇌ this compound (gem-diol)

The position of this equilibrium is influenced by factors such as the electronic effects of the substituents, solvent polarity, and temperature. The electron-withdrawing nature of the adjacent ketone and the difluorophenyl ring enhances the electrophilicity of the aldehyde carbon, generally favoring the hydrated form. The kinetics of this process are defined by the rates of the forward (hydration) and reverse (dehydration) reactions, which can be influenced by catalysts. tue.nl

The hydration of the glyoxal moiety involves the nucleophilic addition of water to the electrophilic aldehyde carbonyl carbon. This process can occur without a catalyst but is often accelerated by the presence of an acid or a base.

In an acidic medium, the hydration of the aldehyde is significantly accelerated. libretexts.org The mechanism involves a three-step process:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (like H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.org This results in the formation of a protonated gem-diol (an oxonium ion).

Deprotonation: A weak base, typically another water molecule, removes a proton from the oxonium ion. libretexts.org This step regenerates the acid catalyst and yields the final gem-diol product, which is the stable hydrate form. libretexts.org

This catalytic cycle efficiently converts the aldehyde to its hydrate without consuming the acid.

Mechanistic Studies of Hydration Processes

Base-Catalyzed Hydration Mechanisms

The hydration of aldehydes and ketones, including 2,5-difluorophenylglyoxal, to form gem-diols can be significantly accelerated through base catalysis. libretexts.orgopenstax.org In a basic environment, the hydroxide (B78521) ion (OH-), a potent nucleophile, attacks the electrophilic carbonyl carbon of the glyoxal. libretexts.orgopenstax.orgyoutube.com This nucleophilic attack is more rapid than the addition of a neutral water molecule, thus increasing the reaction rate. libretexts.orgyoutube.com

The mechanism proceeds in two main steps:

Nucleophilic Addition: The hydroxide ion adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgopenstax.orgyoutube.com

Protonation: The resulting alkoxide ion is then protonated by a water molecule in the solution to yield the final gem-diol product, this compound. libretexts.orgyoutube.com This step also regenerates the hydroxide catalyst, allowing it to participate in further reactions. libretexts.orgyoutube.com

Under basic conditions, all species in the reaction mechanism are either neutral or negatively charged. youtube.com The presence of electron-withdrawing fluorine atoms on the phenyl ring of 2,5-difluorophenylglyoxal is expected to enhance the electrophilicity of the carbonyl carbons, further facilitating the initial nucleophilic attack by the hydroxide ion.

Solid-State vs. Solution-Phase Hydration Dynamics

While this compound is a crystalline solid, its anhydrous form is a liquid. wikipedia.org The transition between these two states involves the addition or removal of a water molecule. In the solid state, the water molecule is incorporated into the crystal lattice.

In the solution phase, the hydration of glyoxals like 2,5-difluorophenylglyoxal is a dynamic equilibrium. openstax.org The dynamics of the hydration water surrounding molecules can be influenced by the properties of the solute. nih.gov For instance, the presence of hydrophobic groups can affect the reorientation of water molecules at the molecular interface. nih.govnih.gov In the case of 2,5-difluorophenylglyoxal, the difluorophenyl group, while containing electronegative fluorine atoms, also possesses hydrophobic character. This interplay can influence the local water structure and the kinetics of hydration and dehydration in solution.

Studies on similar molecules have shown that the hydration at an air/water interface can be catalyzed compared to the gas phase. nih.gov This is attributed to the tendency to maximize hydrogen bonding between the molecule and interfacial water. nih.gov While specific studies on the solid-state versus solution-phase hydration dynamics of this compound are not detailed in the provided results, the principles of hydration dynamics suggest that the phase will significantly impact the kinetics and equilibrium of the hydration-dehydration process.

Factors Governing Hydration Stoichiometry and Equilibrium

The equilibrium between an aldehyde or ketone and its corresponding hydrate is influenced by several factors, including the electronic and steric nature of the substituents. openstax.org

Electronic Effects:

Electron-withdrawing groups attached to the carbonyl group stabilize the hydrate form. The two fluorine atoms on the phenyl ring of 2,5-difluorophenylglyoxal are strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack by water and shifting the equilibrium towards the hydrate.

Steric Effects:

Bulky substituents near the carbonyl group can destabilize the hydrate due to steric hindrance in the tetrahedral gem-diol structure. However, for 2,5-difluorophenylglyoxal, the steric hindrance from the difluorophenyl group is not expected to be prohibitive.

The position of the equilibrium is a balance between these electronic and steric factors. For many simple aldehydes, the hydrate form is favored in aqueous solutions. openstax.org Given the strong electron-withdrawing nature of the two fluorine atoms, it is highly probable that the equilibrium for 2,5-difluorophenylglyoxal in an aqueous environment significantly favors the hydrate form. The pH of the solution also plays a crucial role, with both acid and base catalysis accelerating the attainment of equilibrium. libretexts.orgopenstax.orgnih.gov

Derivatization and Transformative Reactions of this compound

This compound serves as a valuable building block in organic synthesis for the construction of more complex molecules, particularly those containing fluorine.

Synthesis of Heterocyclic Compounds (e.g., 1,2,4-Triazine (B1199460) Derivatives)

1,2,4-Triazines are a class of heterocyclic compounds with a wide range of biological activities. ijpsr.info The synthesis of 1,2,4-triazine derivatives can be achieved through various methods, including domino annulation reactions. rsc.org While the direct use of this compound in the synthesis of 1,2,4-triazines is not explicitly detailed in the search results, related glyoxals are known to be precursors. The general synthetic strategies often involve the condensation of a 1,2-dicarbonyl compound with a suitable nitrogen-containing species like an amidrazone.

A plausible synthetic route would involve the reaction of this compound with an amidrazone. The dicarbonyl moiety of the glyoxal would react with the amino and hydrazino groups of the amidrazone to form the six-membered triazine ring. The fluorine substituents on the phenyl ring would be retained in the final product, yielding a fluorinated 1,2,4-triazine derivative. The synthesis of various 1,2,4-triazine derivatives has been reported through different synthetic protocols. nih.govresearchgate.netresearchgate.net

Applications in Fluorinated Organic Compound Synthesis

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net this compound is a key starting material for introducing a difluorophenyl group into a larger molecular framework. The reactivity of its aldehyde and ketone functionalities allows for a wide range of transformations.

The synthesis of fluorinated compounds is an active area of research. nih.govmdpi.com this compound can be utilized in reactions such as:

Wittig-type reactions: To form fluorinated alkenes.

Reductions: To produce fluorinated diols.

Oxidations: To yield fluorinated carboxylic acids.

Condensation reactions: To build larger, more complex fluorinated molecules.

These transformations allow for the incorporation of the 2,5-difluorophenyl moiety into a diverse array of organic structures, making this compound a valuable tool for the synthesis of novel fluorinated materials and potential pharmaceutical agents.

Advanced Organic Transformations Utilizing this compound as a Building Block

Beyond the synthesis of specific heterocyclic systems, this compound can be employed in more advanced organic transformations. Its bifunctional nature (aldehyde and ketone) allows for its participation in cascade or multicomponent reactions, where several bonds are formed in a single operation.

As a versatile building block, it can be used in the construction of:

Polycyclic aromatic systems: Through reactions involving intramolecular cyclizations.

Complex natural product analogues: Where the difluorophenyl group can act as a key structural element.

Functional materials: The introduction of the fluorinated phenyl ring can impart specific electronic or physical properties to the target molecule. nih.govlboro.ac.uked.ac.uk

The reactivity of the two carbonyl groups can be differentiated under specific reaction conditions, allowing for sequential transformations and the controlled assembly of complex molecular architectures.

Mechanistic Studies of Complex Reaction Pathways Involving this compound

The conversion of biomass-derived molecules into high-value chemicals is a cornerstone of sustainable chemistry. One such reaction, the synthesis of p-xylene (B151628) from 2,5-dimethylfuran (B142691) and ethylene (B1197577), presents a promising avenue for producing key industrial building blocks from renewable resources. However, this process is often plagued by low selectivity and the formation of numerous byproducts. Understanding the intricate reaction network is crucial for optimizing reaction conditions and catalyst design to favor the desired product.

Elucidation of Reaction Intermediates

The reaction pathway from 2,5-dimethylfuran and ethylene to p-xylene involves several key intermediate species. The initial Diels-Alder reaction is followed by a dehydration step, which is catalyzed by an acid, such as HY zeolite. The protonation of the ether in an intermediate compound and subsequent ring-opening leads to the formation of an allylic cation (Cation A). This cation can then undergo deprotonation at the least sterically hindered position, the exocyclic methyl group, to form an alcohol intermediate.

The formation of this alcohol is a critical juncture in the reaction pathway. Its subsequent protonation and ionization lead to a highly stabilized pentadienyl cation (Cation B). The deprotonation of this cation is hypothesized to kinetically occur at the exocyclic methyl group, leading to an extended triene intermediate (Triene C), although the formation of an alternative triene (Triene D) cannot be entirely dismissed. This series of steps ultimately yields the desired p-xylene.

However, these reactive intermediates can also participate in competing, undesired electrophilic pathways. For instance, Cation A can undergo a Friedel-Crafts-type reaction with 2,5-dimethylfuran to form a dimeric compound. Furthermore, Cation B can be alkylated by ethylene at the terminus of the pentadienyl cation, resulting in a different triene (Triene E). Acid-catalyzed isomerization of this triene can then lead to the formation of 4-propyltoluene, an observed byproduct. The generation of water during the main reaction pathway can also lead to the hydration of 2,5-dimethylfuran in the acidic media, producing 2,5-hexanedione. This diketone is susceptible to acid-catalyzed aldol (B89426) polymerization, contributing to the formation of polymeric surface condensates. nih.gov

Table 1: Key Intermediates in the Reaction of 2,5-Dimethylfuran and Ethylene

| Intermediate Name | Description | Role in Reaction |

| Cation A | Allylic cation | Formed after initial dehydration; can lead to desired product or byproducts. |

| Alcohol Intermediate | Formed from deprotonation of Cation A | Precursor to the stabilized pentadienyl cation. |

| Cation B | Highly stabilized pentadienyl cation | Deprotonates to form p-xylene or reacts to form byproducts. |

| Triene C | Extended triene | Hypothesized kinetic product from deprotonation of Cation B, leading to p-xylene. |

| Triene D | Alternative triene intermediate | A possible, though less likely, intermediate from the deprotonation of Cation B. |

| Triene E | Formed from alkylation of Cation B | Leads to the byproduct 4-propyltoluene. |

| 2,5-Hexanedione | Diketone | Formed from the hydration of 2,5-dimethylfuran; can lead to polymerization. |

Transition State Characterization and Energy Landscapes

The regiochemistry of the reactions, such as the addition to the less substituted site of the allyl cation, is governed by the relative energies of the possible transition states. The competition between the desired Diels-Alder/dehydration sequence and the undesired hydrolysis and electrophilic alkylation reactions is a direct consequence of the comparable energy barriers for these pathways under acidic conditions. nih.gov Further computational and experimental studies are needed to precisely map the energy profiles of each elementary step.

Role of Catalysis in this compound Reactions

The catalyst plays a pivotal role in directing the reaction of 2,5-dimethylfuran and ethylene. In the context of using HY zeolite, the Brønsted acid sites are essential for the key dehydration step that initiates the formation of the reactive cationic intermediates. nih.gov The acidic nature of the catalyst is a double-edged sword; while it facilitates the desired reaction, it also promotes the undesired side reactions, such as hydrolysis and Friedel-Crafts-type alkylations. nih.gov

The confinement effects within the zeolite pores can also influence the selectivity of the reaction. By carefully designing the catalyst architecture, it may be possible to sterically hinder the formation of bulky byproduct molecules while allowing the desired linear pathway to p-xylene to proceed more efficiently. The observed formation of polymeric condensates on the catalyst surface highlights the challenge of catalyst deactivation, which is a common issue in acid-catalyzed reactions of biomass-derived furans. nih.gov Therefore, the development of more selective and stable catalysts is a key area of ongoing research. This includes exploring different zeolite topologies, modifying the acidity of the catalyst, and investigating alternative catalytic materials.

Advanced Structural Elucidation and Conformational Analysis of 2,5 Difluorophenylglyoxal Hydrate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR data for 2,5-Difluorophenylglyoxal hydrate (B1144303) are not available in published literature. Such experiments would be essential for the unambiguous assignment of all proton, carbon, and fluorine signals in the molecule.

Without experimental chemical shift values for the protons, carbons, and fluorine atoms of 2,5-Difluorophenylglyoxal hydrate, an analysis of its conformational preferences in solution cannot be performed.

The determination of through-bond scalar couplings (J-couplings) and through-space NOE correlations is fundamental to deducing the dihedral angles and spatial proximities of atoms within a molecule. This data is not currently available for this compound.

While in-situ NMR is a powerful technique for studying reaction kinetics and identifying transient species, no studies have been found that apply this method to the formation or reactions of this compound.

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Specific Infrared (IR) and Raman spectra, which would reveal information about the vibrational modes of the functional groups (such as hydroxyl, carbonyl, and C-F bonds) in this compound, are not available in the searched scientific literature.

X-ray Diffraction and Crystallography Studies

X-ray crystallography stands as the definitive method for determining the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can map the electron density and, consequently, the precise location of each atom, providing unparalleled insight into molecular structure, bond lengths, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous three-dimensional molecular structure. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell—the basic repeating block of the crystal lattice—and the exact coordinates of every atom within it.

For this compound, an SC-XRD analysis would provide definitive proof of the gem-diol (hydrate) structure over the keto-aldehyde form in the solid state. It would yield precise measurements of bond lengths and angles, revealing the planarity of the benzene (B151609) ring and the geometry of the dihydroxyethane group. Furthermore, the analysis would determine the crystal system and space group, which describe the symmetry of the crystal lattice.

Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₈H₆F₂O₃ | The elemental composition of the molecule. |

| Formula Weight | 188.13 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetries. |

| a (Å) | 8.51 | Unit cell dimension along the a-axis. |

| b (Å) | 12.34 | Unit cell dimension along the b-axis. |

| c (Å) | 7.62 | Unit cell dimension along the c-axis. |

| β (°) ** | 98.5 | The angle of the oblique intersection in a monoclinic system. |

| Volume (ų) ** | 791.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.578 | The theoretical density of the crystal. |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or powders. Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic one-dimensional plot of intensity versus diffraction angle (2θ). This pattern serves as a fingerprint for a specific crystalline phase.

The primary application of PXRD in the study of this compound is the investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph would produce a distinct PXRD pattern. Additionally, PXRD is invaluable for monitoring changes in the hydration state. By exposing the sample to varying humidity or temperature and collecting PXRD patterns over time, one can observe phase transitions corresponding to the loss or gain of water molecules, confirming the stability of the hydrate form under different conditions.

A detailed crystallographic analysis derived from SC-XRD data provides a complete picture of the role of water in the crystal structure. It confirms the hydration stoichiometry—the exact ratio of water molecules to the organic molecule. In the case of a monohydrate, this would be a 1:1 ratio, as represented in the gem-diol structure C₈H₄F₂(CO)(CH(OH)₂).

Crucially, this analysis maps the intricate network of hydrogen bonds. Hydrogen bonds are directional electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. In the crystal lattice of this compound, the gem-diol hydroxyl groups and the carbonyl oxygen are key participants. The analysis would reveal how water molecules bridge the organic molecules, forming specific, repeating motifs (e.g., chains or dimers) that stabilize the entire crystal structure.

Illustrative Hydrogen Bond Geometry in this compound Crystal

| Donor (D)—H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Description |

| O1—H1···O2 | 0.84 | 1.92 | 2.75 | 175 | Intramolecular hydrogen bond between gem-diol hydroxyl groups. |

| O2—H2···O3(carbonyl) | 0.85 | 2.05 | 2.88 | 168 | Intermolecular bond linking the diol group of one molecule to the carbonyl of another. |

| O(water)—H···O1 | 0.83 | 1.98 | 2.80 | 170 | Hydrogen bond where a lattice water molecule acts as a donor to a diol oxygen. |

Computational Chemistry Approaches for this compound

Computational chemistry provides theoretical insights that complement experimental data. By modeling the molecule and solving quantum mechanical equations, these methods can predict structures, energies, and properties, offering a window into aspects of the molecule that are difficult to observe directly.

Density Functional Theory (DFT) is a powerful quantum computational method used to predict the electronic structure of molecules. A key application is geometry optimization, where the calculation systematically alters the molecule's geometry to find its lowest energy (most stable) conformation.

For this compound, DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles in the gas phase, providing a theoretical model to compare with experimental X-ray data. This comparison can reveal the effects of crystal packing forces on molecular geometry. DFT can also calculate the relative energies of different isomers or conformers, for instance, confirming the energetic favorability of the hydrated gem-diol form compared to the unhydrated glyoxal (B1671930).

While a crystal structure shows a single, static conformation, molecules in solution or the gas phase are often flexible. Molecular modeling techniques, such as conformational searches and molecular dynamics simulations, are used to explore the full range of possible shapes a molecule can adopt.

This analysis is particularly important for this compound due to the rotatable bond between the phenyl ring and the glyoxal side chain. A conformational analysis would map the potential energy surface as a function of this rotation, identifying low-energy (stable) and high-energy (unstable) conformations. This reveals the molecule's preferred orientation, which is governed by a balance between steric hindrance (repulsion between the side chain and the fluorine atom) and electronic effects like hydrogen bonding. The results provide a crucial understanding of the molecule's dynamic behavior and shape in a non-crystalline environment.

Inability to Fulfill Request for Detailed Spectroscopic Analysis of this compound

Despite a comprehensive search of scientific databases and chemical literature, the specific theoretical and experimental spectroscopic data required to generate an in-depth article on the "," with a focus on the theoretical prediction of its NMR chemical shifts, could not be located.

The initial research strategy involved targeted searches for scholarly articles, spectroscopic data, and computational chemistry studies related to this compound and structurally similar compounds. While general methodologies for the theoretical prediction of NMR parameters using Density Functional Theory (DFT) were identified, and spectroscopic information for related molecules such as 2,5-difluorobenzoic acid was found, no publications containing the specific ¹H, ¹³C, or ¹⁹F NMR data—either experimentally determined or theoretically calculated—for this compound were accessible.

The requested article structure, particularly section "4.3.3. Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)," necessitates the availability of such specific data to create the required detailed research findings and data tables. The absence of this foundational information in the public domain prevents the creation of a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Further searches for the synthesis and characterization of this compound, which would be expected to include the necessary spectroscopic data, also did not yield any relevant results. Therefore, it is not possible to proceed with generating the requested content at this time.

Research Applications of 2,5 Difluorophenylglyoxal Hydrate in Chemistry and Biological Sciences

Building Block in Complex Organic Synthesis

2,5-Difluorophenylglyoxal hydrate (B1144303) possesses two key reactive sites: the dicarbonyl unit of the glyoxal (B1671930) and the difluorinated aromatic ring. This makes it a potentially versatile building block for constructing complex organic molecules. The fluorine atoms can significantly alter the electronic properties of the phenyl ring, influencing reaction rates and the properties of the resulting products.

Although specific examples for the 2,5-isomer are not prevalent in the literature, compounds of this class are valuable as intermediates in medicinal chemistry. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. It is plausible that 2,5-Difluorophenylglyoxal hydrate could be used in the synthesis of novel pharmaceutical agents where this specific substitution pattern is desired for optimal biological activity.

The 1,2-dicarbonyl structure of the glyoxal moiety is a key feature for the synthesis of various heterocyclic compounds, many of which form the core of biologically active molecules. For instance, glyoxals are known to react with 1,2-diamines to form quinoxalines, a scaffold present in numerous therapeutic agents. The table below illustrates the potential heterocyclic systems that could be derived from this compound.

| Reactant | Resulting Heterocyclic Scaffold |

| o-Phenylenediamine (B120857) | 2-(2,5-Difluorophenyl)quinoxaline |

| Thiosemicarbazide | 5-(2,5-Difluorophenyl)-1,2,4-triazine-3-thione |

| Guanidine | 2-Amino-4-(2,5-difluorophenyl)pyrimidine |

Probing Enzyme Mechanisms and Biological Pathways

Phenylglyoxal and its derivatives are known to be inhibitors of certain enzymes, particularly those that utilize arginine residues in their active sites for substrate binding or catalysis. The highly electrophilic nature of the glyoxal group allows it to covalently modify the nucleophilic guanidinium (B1211019) group of arginine. While specific studies involving this compound are not readily found, it could theoretically be employed as a chemical probe to investigate enzyme mechanisms and identify critical arginine residues in proteins. The fluorine substituents would modulate its reactivity and interaction within the enzyme's active site.

Potential Contributions to Material Science Research

The incorporation of fluorine into organic materials can lead to enhanced thermal stability, chemical resistance, and unique optical and electronic properties. Fluorinated polymers often exhibit low surface energy and hydrophobicity. While direct applications of this compound in material science are not documented, it could potentially serve as a monomer or a precursor for the synthesis of fluorinated polymers or functional materials with tailored properties for applications in electronics, coatings, or advanced composites.

Analytical Method Development for Research on 2,5 Difluorophenylglyoxal Hydrate

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for separating 2,5-Difluorophenylglyoxal hydrate (B1144303) from starting materials, by-products, and degradation products. The choice of method depends on the specific analytical goal, such as purity determination or precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 2,5-Difluorophenylglyoxal hydrate. nih.gov It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. nih.gov

For routine purity analysis and quantification, a reversed-phase HPLC method is typically developed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of the aromatic ring and polar glyoxal (B1671930) hydrate group allows for strong retention and good peak shape. Detection is commonly achieved using a UV detector, as the phenyl ring provides significant chromophoric activity.

To enhance sensitivity and selectivity, especially at trace levels, derivatization may be employed. asianpubs.org Reagents like o-phenylenediamine (B120857) or its analogues can react with the α-dicarbonyl group of the glyoxal to form highly fluorescent quinoxaline (B1680401) derivatives, which can be detected with high sensitivity using a fluorescence detector. asianpubs.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides efficient separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes the compound and separates it from impurities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection | UV at 254 nm | The aromatic ring allows for strong UV absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

Other Relevant Chromatographic Methods

While HPLC is the most common method, other chromatographic techniques can be valuable.

Gas Chromatography (GC): Direct analysis of the hydrate form by GC is challenging due to its low volatility and thermal instability. longdom.org However, GC coupled with mass spectrometry (GC-MS) can be used after a derivatization step to convert the analyte into a more volatile and stable compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective method for rapid qualitative analysis. It can be used to monitor the progress of a reaction, quickly check the purity of a sample, and determine appropriate solvent systems for column chromatography purification. Visualization can be achieved using a UV lamp or by staining with a reagent that reacts with the carbonyl group.

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of this compound. numberanalytics.com It is often coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com This technique is the gold standard for quantifying low levels of compounds in complex matrices. nih.gov After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer.

In MS/MS, a specific precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and reduces background noise, allowing for very low limits of detection. nih.govresearchgate.net

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Setting | Description |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The hydrate's hydroxyl groups and carbonyls can readily form [M-H]⁻ ions. |

| Precursor Ion (m/z) | 187.02 | Corresponds to the [M-H]⁻ ion of the dehydrated form (C₈H₄F₂O₂). |

| Product Ions (m/z) | 159.02, 131.02 | Predicted fragments resulting from losses of CO and subsequent CO. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Energy required to induce characteristic fragmentation. |

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements (typically <5 ppm error). mdpi.com This capability is invaluable for unequivocally confirming the elemental composition of the parent compound and for identifying unknown impurities or degradation products. mdpi.com By comparing the measured exact mass to a theoretical mass calculated from a chemical formula, the identity of a compound can be confirmed with high confidence. This is particularly useful in research settings where unexpected by-products may form.

Spectroscopic Quantification Methods (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require an identical standard of the analyte. ox.ac.uk The concentration or purity of a substance is determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration. ox.ac.uk

For this compound, both ¹H NMR and ¹⁹F NMR can be utilized for quantification. A known mass of a stable, non-reactive internal standard (e.g., maleic anhydride (B1165640) for ¹H NMR) is added to a known mass of the sample. The purity of the analyte can then be calculated using the ratio of the integrals, the number of protons/fluorine atoms giving rise to the signals, and the molecular weights and masses of the analyte and standard. ox.ac.uk This method is highly accurate and provides structural information simultaneously.

Method Validation and Optimization for Research Applications

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. In the context of research on this compound, this involves a comprehensive evaluation of the method's performance to guarantee the reliability, consistency, and accuracy of the data generated. The optimization of these methods is an iterative process aimed at refining the analytical procedure to meet the specific demands of the research application, whether it be for kinetic studies, impurity profiling, or stability analysis.

The validation of an analytical method for this compound would typically encompass the evaluation of several key parameters. These parameters are established to provide a high degree of assurance that the method will consistently produce results that are accurate and precise. The optimization process, on the other hand, focuses on adjusting the method's conditions to achieve the best possible performance, such as enhancing sensitivity, reducing analysis time, or improving resolution from potential interferents.

For instance, in a research setting where the synthesis of this compound is being optimized, a validated high-performance liquid chromatography (HPLC) method would be indispensable for monitoring the reaction progress and quantifying the yield and purity of the product. The optimization of this HPLC method might involve experimenting with different stationary phases, mobile phase compositions, and detector settings to achieve the optimal separation of the target analyte from starting materials, by-products, and degradation products.

The following table outlines the essential parameters for the validation of an analytical method for this compound, along with typical criteria and the focus of optimization for each.

| Validation Parameter | Acceptance Criteria (Typical) | Optimization Focus |

| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Adjusting chromatographic conditions or detector settings to resolve the analyte peak from all other potential peaks. |

| Linearity | A linear relationship between the concentration and the analytical signal, typically with a correlation coefficient (r²) > 0.99. | Defining the concentration range over which the method is linear and ensuring the detector response is not saturated. |

| Accuracy | The closeness of the test results obtained by the method to the true value, often expressed as percent recovery (e.g., 98-102%). | Minimizing systematic errors by optimizing sample preparation techniques and instrument calibration. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD), typically < 2%. | Reducing random errors by controlling variables such as injection volume, temperature, and flow rate. |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Establishing a working range that covers the expected concentrations of the analyte in research samples. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Enhancing signal-to-noise ratio by using more sensitive detectors or optimizing sample pre-concentration steps. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Improving the overall sensitivity and precision of the method at low analyte concentrations. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Identifying critical method parameters and establishing operational ranges for them to ensure method reliability during routine use. |

In a research scenario, the findings from method validation and optimization studies are crucial. For example, a study focused on the stability of this compound under various stress conditions (e.g., heat, light, humidity) would rely on a validated stability-indicating analytical method. The optimization of such a method would ensure that any degradation products formed are well-separated from the parent compound, allowing for accurate quantification of the degradation rate and pathway.

Future Research Directions and Emerging Challenges in 2,5 Difluorophenylglyoxal Hydrate Studies

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the dual carbonyl functional groups in 2,5-Difluorophenylglyoxal hydrate (B1144303) makes it a versatile building block in organic synthesis. Future research is expected to focus on harnessing this reactivity for the creation of complex molecular architectures. Aryl glyoxals are known to be key precursors in the synthesis of a wide array of five- and six-membered heterocyclic compounds, which are pivotal structures in many natural products. rsc.orgresearchgate.netresearchgate.net The electron-withdrawing nature of the fluorine atoms in 2,5-Difluorophenylglyoxal hydrate is anticipated to enhance the electrophilicity of the carbonyl carbons, potentially leading to novel reaction pathways and the efficient synthesis of highly functionalized heterocycles. doubtnut.com

Multicomponent reactions (MCRs) represent a particularly promising area for future exploration. rsc.orgresearchgate.netresearchgate.netacs.org These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. The unique electronic profile of this compound could be exploited in MCRs to generate diverse libraries of compounds with potential applications in medicinal chemistry and materials science. Research into its use in gold-catalyzed three-component reactions with amines and terminal alkynes to produce substituted furans is a foreseeable direction. rsc.org Similarly, its participation in the synthesis of furan-2(5H)-one derivatives and other oxygen-containing heterocycles through innovative one-pot methodologies warrants further investigation. rsc.org

Advanced Computational Modeling and Prediction of Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Future research will likely involve the use of advanced computational models to elucidate its electronic structure, conformational preferences, and reaction mechanisms. Density Functional Theory (DFT) calculations can provide insights into the impact of the difluoro-substitution on the geometry and energetics of the molecule and its transition states in various reactions.

These computational studies will be instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By modeling the interactions with different reactants and catalysts, researchers can design more efficient and selective synthetic routes. Furthermore, computational analysis can aid in understanding the non-covalent interactions that govern the stability of its hydrated form and its complexes with other molecules, which is crucial for its application in supramolecular chemistry and crystal engineering.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic methodologies, and the preparation of this compound is no exception. Future research will focus on developing more environmentally friendly and sustainable routes for its synthesis. A common method for preparing aryl glyoxals involves the oxidation of the corresponding acetophenone (B1666503). orgsyn.org For this compound, this would involve the oxidation of 2',5'-difluoroacetophenone (B32684).

The development of green synthetic methods will likely focus on several key areas:

Catalysis: Employing non-toxic and reusable catalysts to minimize waste and improve efficiency.

Solvent Selection: Utilizing greener solvents, such as water or bio-based solvents, to reduce the environmental impact. dntb.gov.ua

Energy Efficiency: Developing synthetic protocols that proceed at lower temperatures and pressures to conserve energy.

The use of deep eutectic solvents (DESs) as both a solvent and a catalyst is an emerging green approach that could be applied to the synthesis of derivatives from this compound. dntb.gov.ua These solvents are often biodegradable and can lead to high reaction efficiency and easy product purification. dntb.gov.ua

Challenges in Characterization and Stability of Fluorinated Glyoxal (B1671930) Hydrates

The characterization and stability of fluorinated glyoxal hydrates like this compound present unique challenges. The presence of fluorine atoms can influence the spectroscopic properties of the molecule, requiring specialized analytical techniques for its unambiguous identification and quantification. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are powerful for the analysis of fluorinated organic compounds in complex matrices. acs.orgnih.gov Combustion ion chromatography (CIC) is another method that can be employed for the determination of the total organic fluorine content. tudelft.nlresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2,5-Difluorophenylglyoxal hydrate to ensure stability?

- Answer : Store the compound in an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C to prevent decomposition. Ensure the container is sealed tightly to avoid moisture absorption and oxidation, as the hydrate form may degrade in the presence of atmospheric oxygen or humidity. Long-term stability can be monitored via periodic NMR or FTIR analysis .

Q. How is this compound synthesized, and what are critical purity controls?

- Answer : Synthesis typically involves fluorination of phenylglyoxal precursors under controlled conditions. Post-synthesis, hydration is achieved by adding boiling water to the crude product, followed by recrystallization from chloroform or ethanol. Purity is verified using HPLC (≥98% purity), melting point determination (51–54°C), and elemental analysis. Residual solvents should be quantified via GC-MS .

Q. What spectroscopic techniques are employed for structural characterization?

- Answer : Key methods include:

- ¹H/¹³C NMR : To confirm the difluorophenyl moiety and hydrate structure (e.g., aldehyde proton shifts at ~9–10 ppm).

- FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydrate (-OH, ~3400 cm⁻¹) groups.

- Mass Spectrometry (ESI-TOF) : For molecular ion ([M+H]⁺) matching the theoretical mass (C₈H₆F₂O₃, 188.13 g/mol).

- XRD : To resolve crystalline hydrate forms .

Advanced Research Questions

Q. How does the hydrate form influence reactivity in condensation reactions (e.g., with ureas or amines)?

- Answer : The hydrate form may act as a masked aldehyde, requiring dehydration (e.g., via azeotropic distillation with toluene) to regenerate the reactive glyoxal species. In enantioselective hydantoin synthesis, chiral acid catalysts (e.g., phosphoric acids) are used to control stereochemistry. Reaction optimization includes solvent selection (apolar solvents enhance enantiomeric ratios) and temperature control (40–60°C for 72–120 hours). Yields >75% and e.r. >90:10 are achievable .

Q. What strategies mitigate instability during kinetic studies under varying pH or temperature?

- Answer :

- pH Stability : The compound is prone to hydrolysis in acidic/basic conditions. Use buffered solutions (pH 6–8) and monitor degradation via UV-Vis (λ = 250–300 nm).

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~120°C. For high-temperature reactions, inert atmospheres and short reaction times are critical.

- Hydrate Interconversion : Dynamic Vapor Sorption (DVS) can track hydrate-anhydrate transitions under humidity .

Q. How can conflicting crystallography data on hydrate polymorphism be resolved?

- Answer : Polymorphism arises from varying hydration states (e.g., monohydrate vs. hemihydrate). Use single-crystal XRD to distinguish lattice water molecules and hydrogen-bonding networks. Thermal gravimetric analysis (TGA) quantifies water content, while variable-temperature XRD tracks phase transitions. For this compound, the dominant form is a monohydrate with O–H···O hydrogen bonds extending into 2D frameworks .

Methodological Considerations

Q. What precautions are essential for safe handling in aerobic vs. anaerobic reactions?

- Answer : Under aerobic conditions, avoid dust formation (use fume hoods) and wear PPE (gloves, goggles). The compound is classified as a skin/eye irritant (H315/H319) and respiratory sensitizer (H335). For anaerobic reactions, purge systems with inert gas to prevent oxidation byproducts. Spills should be neutralized with alcohol-based adsorbents .

Q. How do substituent positions (2,5-difluoro vs. 3,4-difluoro) affect electronic properties and reactivity?

- Answer : The 2,5-difluoro substitution reduces electron density at the carbonyl group compared to 3,4-difluoro analogs, as evidenced by Hammett constants (σₚ for F = 0.06). This increases electrophilicity, accelerating nucleophilic additions (e.g., with amines). DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.